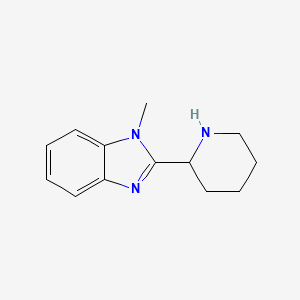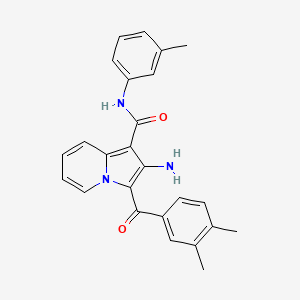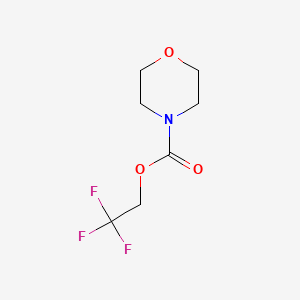
1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) which is a common functional group in organic chemistry. The molecule also contains a 3-chlorophenyl group and a 4-methoxyphenyl group, which are both types of aromatic rings with different substituents (chlorine and methoxy groups, respectively). The compound also contains a pyrrolidinone ring, which is a type of cyclic amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the aromatic rings would likely contribute to the stability of the molecule. The urea group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions. The urea group could participate in reactions involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the aromatic rings and the urea group could affect its polarity, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea and similar compounds have been studied for their role in corrosion inhibition. Bahrami and Hosseini (2012) found that compounds similar to this urea derivative exhibited significant inhibition efficiency in preventing mild steel corrosion in acidic solutions, acting as mixed-type inhibitors. The study suggests these compounds could be efficient corrosion inhibitors in industrial settings (Bahrami & Hosseini, 2012).
Neuropharmacological Research
Although not directly related to the specific compound , its analogs have been studied in neuropharmacological research. For instance, Wang et al. (2011) investigated the effects of a similar compound on cannabinoid CB1 receptor modulation in the cerebellum. These studies contribute to understanding the potential therapeutic applications of such compounds in treating central nervous system diseases (Wang et al., 2011).
Antimicrobial Properties
Rani et al. (2014) explored the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing compounds with structures similar to the given urea derivative. Their findings highlight the potential of these compounds in developing new antimicrobial agents (Rani et al., 2014).
Potential in Cancer Research
The urea derivative and its related compounds have been investigated for their potential in cancer research. Feng et al. (2020) synthesized and evaluated diaryl ureas for their antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Feng et al., 2020).
Material Science Applications
In the field of material science, compounds structurally similar to the urea derivative have been synthesized and analyzed for their properties. Makiuchi et al. (2015) investigated N-aryl-N′-pyridyl ureas as thermal latent initiators in polymerization processes, demonstrating their potential in advanced material synthesis (Makiuchi et al., 2015).
Nonlinear Optical Properties
Shettigar et al. (2006) studied the nonlinear optical properties of bis-chalcone derivatives, similar in structure to the urea compound. Their findings contribute to the understanding of optical properties for potential applications in optoelectronics (Shettigar et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-7-5-16(6-8-17)23-12-13(9-18(23)24)11-21-19(25)22-15-4-2-3-14(20)10-15/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUJORMDPHQATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2656162.png)





![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2656176.png)
![N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2656177.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2656179.png)

